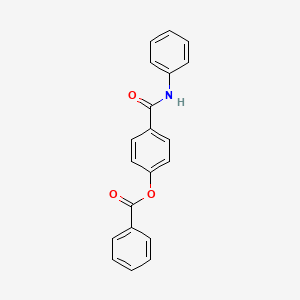

4-(anilinocarbonyl)phenyl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Anilinocarbonyl)phenyl benzoate (ACPB) is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of benzamides and is known to exhibit a wide range of biological activities.

Applications De Recherche Scientifique

Photoinduced Intramolecular Charge Transfer

Research by Yang et al. (2004) investigated the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, which share structural similarities with 4-(anilinocarbonyl)phenyl benzoate, in polar solvents. The study found that the substituent in the N-aryl group significantly affects the formation of a twisted intramolecular charge transfer (TICT) state, crucial for understanding the photophysical properties of these compounds and their potential applications in photoresponsive materials (Yang, Liau, Wang, & Hwang, 2004).

High-Temperature Electro-Optics

Suresh et al. (2003) described the synthesis of a novel polycarbonate using an azo bisphenol derived from a process involving 4-iodophenol and 4-nitrophenylazo aniline, which relates to the broader family of anilinocarbonyl phenyl benzoates. This polymer exhibited high thermal stability and was analyzed for its potential in electro-optic applications, demonstrating the material's suitability for high-performance uses (Suresh, Gulotty, Bales, Inbasekaran, Chartier, Cummins, & Smith, 2003).

Liquid Crystalline Thermosets

Mormann and Bröcher (1998) explored the mesogenic properties of diaromatic diepoxides, including compounds similar to this compound, for the formation of anisotropic networks. Their research contributes to the understanding of how the structural elements of these compounds influence liquid crystalline network formation, which is critical for the development of advanced materials with specific optical and mechanical properties (Mormann & Bröcher, 1998).

Smectic Properties and Thermal Stability

A study by Sakurai et al. (1989) on the thermal properties of various benzoate derivatives, including those structurally related to this compound, provided insights into the smectic nature and thermal stability of these compounds. Understanding the smectic properties and thermal behavior of such materials is essential for their application in liquid crystal displays and other devices requiring stable mesophases over a broad temperature range (Sakurai, Takenaka, Miyake, Morita, & Ikemoto, 1989).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Phenyl benzoate derivatives have been studied for their potential applications in various fields, including medicine, the chemistry of macroheterocyclic compounds, and polymer chemistry and technology . The development of new phenyl benzoate derivatives with polar and reactive terminal and lateral substituents could expand their potential uses .

Propriétés

IUPAC Name |

[4-(phenylcarbamoyl)phenyl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3/c22-19(21-17-9-5-2-6-10-17)15-11-13-18(14-12-15)24-20(23)16-7-3-1-4-8-16/h1-14H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXCXQADFNOJJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197310 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5576207.png)

![dimethyl 4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5576224.png)

![1-butyl-5-(4-methyl-1,3-oxazol-5-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5576238.png)

![4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5576245.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5576254.png)

![N-[(3S*,4R*)-4-isopropyl-1-(8-methoxy-2-quinolinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5576259.png)

![ethyl 1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5576260.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5576266.png)

![4-[3-methyl-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5576269.png)

![N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide](/img/structure/B5576284.png)

![N-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5576294.png)

![4-[(4-tert-butylbenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5576303.png)

![3-methyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5576309.png)